N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Description
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Properties
IUPAC Name |
N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c21-13-7-9-15(10-8-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXKSEDRSXPDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is characterized by a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group is also significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈F₁N₃O
- Molecular Weight : 307.35 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
- Antiproliferative Effects : Studies suggest that thieno[3,4-c]pyrazole derivatives may exert antiproliferative effects on cancer cell lines by inducing apoptosis and cell cycle arrest.
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Anticancer Activity
A study evaluating a related thieno[3,4-c]pyrazole compound demonstrated significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
Neuroprotective Effects
In neuroprotection studies, similar compounds were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death in neuronal cell cultures exposed to neurotoxic agents.
Case Studies
- Study on MAO Inhibition : A comparative study on thieno[3,4-c]pyrazole derivatives showed that certain modifications could enhance MAO-B selectivity with IC50 values ranging from 0.013 µM to 0.039 µM for potent inhibitors . This suggests that this compound could also exhibit similar selectivity.
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that derivatives with a similar scaffold caused significant apoptosis in cancer cells while showing minimal toxicity to normal fibroblast cells . This highlights the potential therapeutic window for this compound.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis requires precise control of temperature (60–80°C), pH (6.5–7.5), and solvent selection (e.g., DMF or DCM for solubility and reactivity). Multi-step protocols involve cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce the cycloheptyl and 4-fluorophenyl groups. Yield optimization often requires iterative adjustments to reaction times and purification via recrystallization or chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the oxamide bridge. Structure validation tools like PLATON ensure data integrity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~480–500 range) and fragmentation patterns .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability. Computational tools like COSMO-RS predict solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Experimental validation via HPLC under reversed-phase conditions (C18 column, 60:40 acetonitrile/water) quantifies solubility and stability .
Advanced Research Questions
Q. What experimental and computational approaches are used to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. The thienopyrazole core’s planar structure facilitates π-π stacking with aromatic residues (e.g., Tyr385 in COX-2).
- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates (e.g., kon ~1×10^5 M⁻¹s⁻¹) for target engagement .
- Pathway Analysis : RNA sequencing or phosphoproteomics identifies downstream effects (e.g., NF-κB inhibition in inflammatory models) .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations (Cmax, AUC) to assess bioavailability. Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., oxidative degradation of the oxamide group).
- Metabolite Identification : HR-MS/MS detects phase I/II metabolites, guiding structural modifications to enhance metabolic stability .
- In Silico Corrections : Physiologically based pharmacokinetic (PBPK) modeling reconciles disparities by integrating tissue-specific permeability and protein binding data .
Q. What strategies improve selectivity for target enzymes versus off-target interactions?
- Methodological Answer :
- Fragment-Based Design : Replace the cycloheptyl group with bicyclic amines (e.g., 2-azabicyclo[2.2.1]heptane) to reduce off-target binding.
- Selectivity Screening : Kinome-wide profiling (e.g., KINOMEscan) identifies off-target kinase inhibition. Adjustments to the pyrazole N-substituent (e.g., methyl vs. ethyl) minimize ATP-pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
